molecular formula C21H26N2O2 B11480038 1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11480038
M. Wt: 338.4 g/mol
InChI Key: YNWWOYWTDBHQHP-UHFFFAOYSA-N
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Description

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a propanol group and an ethylphenoxy substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Propanol Group: The benzodiazole intermediate is then reacted with a propanol derivative under controlled conditions.

    Introduction of the Ethylphenoxy Group: Finally, the ethylphenoxy group is introduced through an etherification reaction, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed to yield phenol and alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution and hydrolysis reactions.

Scientific Research Applications

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzodiazole structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The ethylphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL can be compared with other benzodiazole derivatives, such as:

    1-{1-[3-(4-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL: Similar structure but with a methoxy group instead of an ethyl group.

    1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL: Contains a chlorophenoxy group, which may alter its chemical and biological properties.

    1-{1-[3-(4-FLUOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL: The fluorophenoxy group can significantly affect the compound’s reactivity and interaction with biological targets.

The unique combination of the ethylphenoxy group and the benzodiazole ring in 1-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C21H26N2O2/c1-3-16-10-12-17(13-11-16)25-15-7-14-23-19-9-6-5-8-18(19)22-21(23)20(24)4-2/h5-6,8-13,20,24H,3-4,7,14-15H2,1-2H3

InChI Key

YNWWOYWTDBHQHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(CC)O

Origin of Product

United States

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